4-Bromo-1,7-naphthyridin-8(7H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

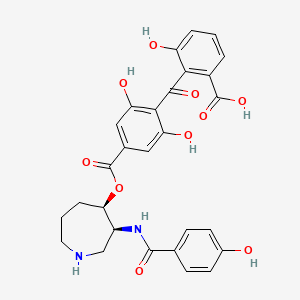

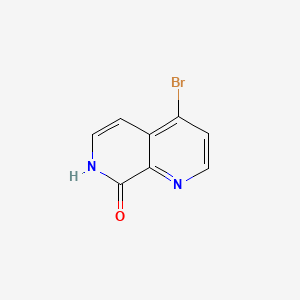

4-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound with the following chemical formula: C₈H₄BrNO . It belongs to the class of naphthyridines and contains a bromine atom at position 4. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery.

Synthesis Analysis

The synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, bromination of precursor compounds, and subsequent functionalization. The most common method is the cyclization of 2-amino-3-bromopyridine with an appropriate carbonyl compound under specific conditions. Detailed experimental procedures and optimization strategies can be found in the literature.

Molecular Structure Analysis

The molecular structure of 4-Bromo-1,7-naphthyridin-8(7H)-one consists of a naphthyridine ring fused with a carbonyl group. The bromine atom is positioned at the 4th carbon of the naphthyridine ring. The compound’s three-dimensional arrangement and bond angles play a crucial role in its reactivity and biological activity. Computational studies and X-ray crystallography have provided insights into its geometry and electronic properties.

Chemical Reactions Analysis

4-Bromo-1,7-naphthyridin-8(7H)-one participates in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. It can serve as a precursor for the synthesis of other functionalized naphthyridines or related heterocycles. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the development of novel derivatives with diverse biological activities.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of 180-190°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as acetone, chloroform, and methanol.

- Color : 4-Bromo-1,7-naphthyridin-8(7H)-one appears as a pale yellow crystalline solid.

- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to strong acids or bases.

- UV-Vis Absorption : The compound exhibits characteristic absorption bands in the UV region, which can be useful for its identification and quantification.

安全和危害

- Toxicity : Limited toxicity data are available, but caution should be exercised during handling and synthesis.

- Hazardous Reactions : Avoid contact with strong oxidizing agents or reducing agents.

- Personal Protective Equipment : Use appropriate protective gear (gloves, goggles, lab coat) when working with this compound.

- Environmental Impact : Dispose of waste properly according to local regulations.

未来方向

Future research on 4-Bromo-1,7-naphthyridin-8(7H)-one should focus on:

- Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

- Derivatives : Synthesize and evaluate novel derivatives with improved properties.

- Structure-Activity Relationships : Understand how structural modifications affect its biological effects.

属性

IUPAC Name |

4-bromo-7H-1,7-naphthyridin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPXYFKMHEVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=NC=CC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,7-naphthyridin-8(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。